molecular formula C10H15BN2O3 B1371210 (5-Methyl-6-morpholinopyridin-3-yl)boronic acid CAS No. 1191062-85-7

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid

Cat. No.: B1371210
CAS No.: 1191062-85-7
M. Wt: 222.05 g/mol
InChI Key: PTYCDSJIQDOWIQ-UHFFFAOYSA-N
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Description

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a versatile organoboron compound with the molecular formula C10H15BN2O3. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methyl group and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions.

    Formation of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions using boron reagents such as bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Esters: Formed through oxidation reactions.

    Alcohols and Amines: Formed through reduction reactions.

Scientific Research Applications

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the synthesis of biologically active molecules and as a tool in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid involves its ability to form stable carbon-boron bonds, which facilitates its use in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that undergo transmetalation and reductive elimination steps, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in organic synthesis.

    4-Morpholinylphenylboronic Acid: Similar in structure but with a phenyl ring instead of a pyridine ring.

    6-Methylpyridin-3-ylboronic Acid: Similar in structure but without the morpholine ring.

Uniqueness

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is unique due to its combination of a pyridine ring, a methyl group, and a morpholine ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and materials.

Properties

IUPAC Name

(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYCDSJIQDOWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656500
Record name [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191062-85-7
Record name [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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